molecular formula C17H29Cl2N3 B1377348 (Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-yl]ethyl})amine dihydrochloride CAS No. 1427378-86-6

(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-yl]ethyl})amine dihydrochloride

Cat. No.: B1377348
CAS No.: 1427378-86-6
M. Wt: 346.3 g/mol
InChI Key: BRUXTYFOLUAGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-yl]ethyl})amine dihydrochloride is a chemical compound with the molecular formula C17H29Cl2N3. It is known for its applications in various scientific research fields, particularly in chemistry and pharmacology. The compound features a piperazine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-yl]ethyl})amine dihydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-yl]ethyl})amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-yl]ethyl})amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, particularly in the context of receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-yl]ethyl})amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Aripiprazole: A piperazine derivative used as an antipsychotic.

    Quetiapine: Another piperazine derivative with antipsychotic properties.

    Sitagliptin: A piperazine-containing drug used to treat diabetes.

Uniqueness

(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-yl]ethyl})amine dihydrochloride is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct biological activities and chemical properties compared to other piperazine derivatives .

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3.2ClH/c1-15-3-2-4-17(13-15)20-11-9-19(10-12-20)8-7-18-14-16-5-6-16;;/h2-4,13,16,18H,5-12,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUXTYFOLUAGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCNCC3CC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-yl]ethyl})amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-yl]ethyl})amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-yl]ethyl})amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-yl]ethyl})amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-yl]ethyl})amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-yl]ethyl})amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.